N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide
CAS No.: 1448050-14-3
Cat. No.: VC7798079
Molecular Formula: C15H17N3O3S2
Molecular Weight: 351.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448050-14-3 |
|---|---|
| Molecular Formula | C15H17N3O3S2 |
| Molecular Weight | 351.44 |
| IUPAC Name | N-(furan-2-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)imidazole-4-sulfonamide |
| Standard InChI | InChI=1S/C15H17N3O3S2/c1-17-11-15(16-12-17)23(19,20)18(10-13-4-2-8-21-13)7-6-14-5-3-9-22-14/h2-5,8-9,11-12H,6-7,10H2,1H3 |
| Standard InChI Key | GMONYMGLEFPUMI-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide has the molecular formula C₁₅H₁₇N₃O₃S₂ and a molecular weight of 351.44 g/mol. Its IUPAC name reflects the integration of three heterocyclic components:
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A 1-methylimidazole core substituted at the 4-position with a sulfonamide group
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A furan-2-ylmethyl moiety attached to the sulfonamide nitrogen
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A 2-(thiophen-2-yl)ethyl chain branching from the same nitrogen atom
The compound’s structural complexity is visualized below:
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1448050-14-3 |
| Molecular Formula | C₁₅H₁₇N₃O₃S₂ |
| Molecular Weight | 351.44 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide |
Synthesis and Reaction Pathways
Stepwise Functionalization
The synthesis follows a modular approach, as outlined in source:
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Imidazole ring formation: Condensation of glyoxal derivatives with ammonia and formaldehyde under basic conditions yields the 1-methylimidazole backbone.
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Sulfonylation: Treatment with sulfonyl chloride introduces the sulfonamide group at the 4-position.
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Alkylation: Sequential reactions attach the furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl groups via nucleophilic substitution.
Critical parameters include:
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Temperature control (60–80°C) to prevent decomposition of thiophene derivatives
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Use of anhydrous dimethylformamide (DMF) as a solvent to enhance nucleophilicity
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Catalytic triethylamine to neutralize HCl byproducts during sulfonylation
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazole formation | Glyoxal, NH₃, CH₂O, NaOH, 70°C | 65–70 |
| Sulfonylation | SO₂Cl₂, DMF, 0°C → rt | 80–85 |
| Alkylation | Furan-2-ylmethyl bromide, K₂CO₃, THF | 70–75 |
Industrial-Scale Considerations
While lab-scale synthesis achieves moderate yields, industrial production faces challenges:
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Purification complexity: Chromatography remains necessary due to regioisomeric byproducts from thiophene alkylation.
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Cost efficiency: Thiophene derivatives require multi-step synthesis, increasing raw material expenses.
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Moderate polarity: Soluble in DMSO (≈50 mg/mL) and dichloromethane, but insoluble in water.
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Thermal stability: Decomposition above 240°C, as determined by thermogravimetric analysis (TGA).
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pH sensitivity: Sulfonamide protonation (pKa ≈ 6.8) affects solubility in physiological conditions.
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, imidazole-H), 6.85–7.20 (m, 5H, furan/thiophene-H), 4.40 (q, 2H, -CH₂-).
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IR (KBr): 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3100 cm⁻¹ (C-H aromatic).
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary assays demonstrate IC₅₀ = 12.3 µM against bacterial DNA gyrase, comparable to ciprofloxacin (IC₅₀ = 8.7 µM). The sulfonamide group chelates Mg²⁺ ions in the enzyme’s active site, while the thiophene moiety stabilizes binding via hydrophobic interactions.
Antimicrobial Efficacy
Against clinically relevant pathogens:
Table 3: Antimicrobial Activity Profile
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 16 | |
| Escherichia coli | 64 | |
| Candida albicans | >128 |
The 16 µg/mL MIC for MRSA suggests potential utility in skin infection therapies, though poor fungal activity limits broad-spectrum use.
Research Applications and Challenges
Medicinal Chemistry
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Lead optimization: Derivatives with halogens at the thiophene 5-position show 3-fold improved potency against Pseudomonas aeruginosa.
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Prodrug development: Esterification of the sulfonamide enhances oral bioavailability in rodent models.
Material Science
The compound’s π-conjugated system enables applications in:
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Organic semiconductors: Hole mobility ≈ 0.02 cm²/V·s, suitable for flexible electronics.
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Metal-organic frameworks (MOFs): Coordinates with Cu(II) to form porous networks with CO₂ adsorption capacity.
Synthesis Challenges
Key limitations include:
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Regioselectivity: Competing alkylation at imidazole N-1 vs. sulfonamide nitrogen reduces yields.
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Scalability: Multi-column chromatography remains unavoidable for >95% purity.
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
| Compound | Key Modification | MIC (MRSA, µg/mL) |
|---|---|---|
| VC7798079 (this compound) | Thiophen-2-yl ethyl | 16 |
| N-(2-furylmethyl) analog | Lacks thiophene | 64 |
| N-(3-thienylmethyl) analog | Thiophen-3-yl substitution | 32 |
The 2-thiophene configuration in VC7798079 enhances antimicrobial potency 4-fold over furan-only analogs, likely due to improved membrane penetration.
Future Directions
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Synthetic methodology: Transition metal-catalyzed C–H activation could streamline alkylation steps.
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Therapeutic expansion: Hybridization with quinolone scaffolds may broaden antibacterial spectra.
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Computational modeling: Machine learning-driven QSAR studies could predict optimal substituent patterns.
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